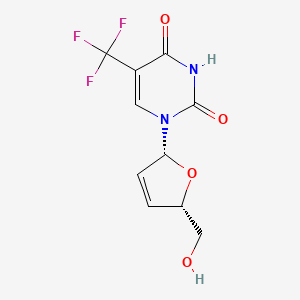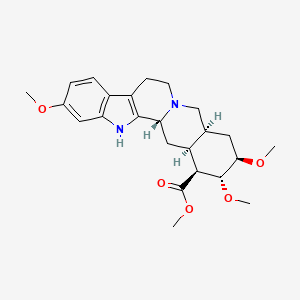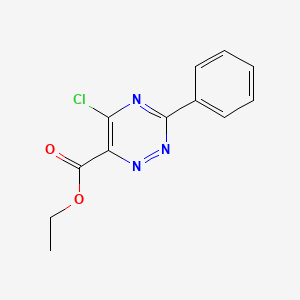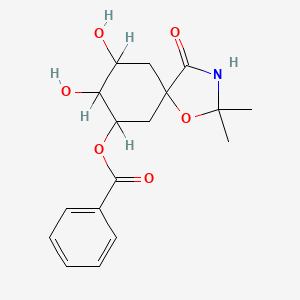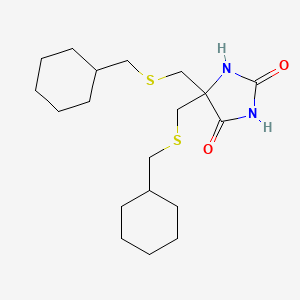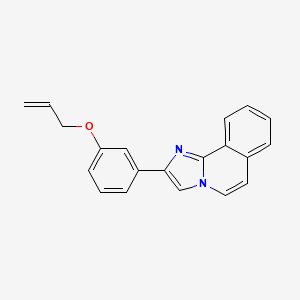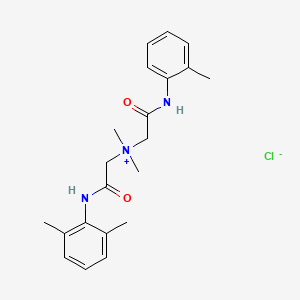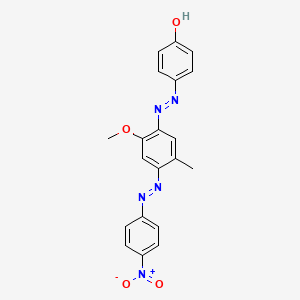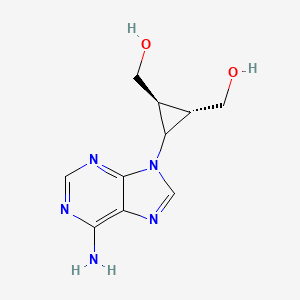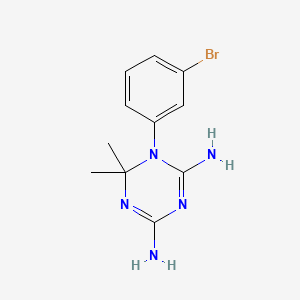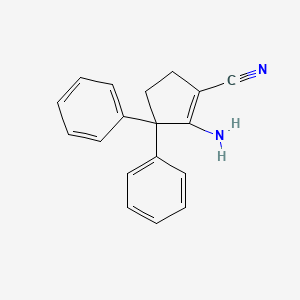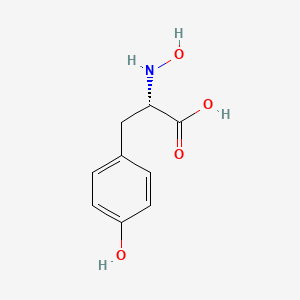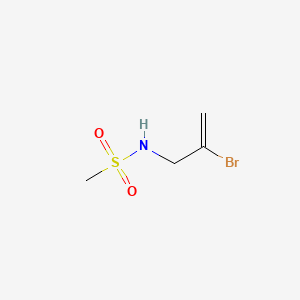
Methanesulfonamide, N-(2-bromoallyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanesulfonamide, N-(2-bromoallyl)- is an organosulfur compound with the molecular formula C4H8BrNO2S. It is a derivative of methanesulfonamide, where the hydrogen atom on the nitrogen is replaced by a 2-bromoallyl group.
准备方法
Synthetic Routes and Reaction Conditions
Methanesulfonamide, N-(2-bromoallyl)- can be synthesized through the reaction of methanesulfonamide with 2-bromoallyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
The process would likely involve optimization of reaction parameters to maximize yield and purity, along with purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Methanesulfonamide, N-(2-bromoallyl)- undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination: Under basic conditions, the compound can undergo elimination to form an allyl sulfonamide.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted sulfonamides.
Elimination: Formation of allyl sulfonamides.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or sulfides.
科学研究应用
Methanesulfonamide, N-(2-bromoallyl)- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable sulfonamide linkages.
Biological Studies: Investigated for its antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Methanesulfonamide, N-(2-bromoallyl)- involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The 2-bromoallyl group can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to modifications that affect their function .
相似化合物的比较
Similar Compounds
Methanesulfonamide: The parent compound without the 2-bromoallyl group.
N-(2-Chloroallyl)methanesulfonamide: Similar structure with a chlorine atom instead of bromine.
N-(2-Iodoallyl)methanesulfonamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
Methanesulfonamide, N-(2-bromoallyl)- is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific chemical reactions that are not possible with chlorine or iodine, making it a valuable compound for targeted applications in synthesis and medicinal chemistry .
属性
CAS 编号 |
102280-88-6 |
|---|---|
分子式 |
C4H8BrNO2S |
分子量 |
214.08 g/mol |
IUPAC 名称 |
N-(2-bromoprop-2-enyl)methanesulfonamide |
InChI |
InChI=1S/C4H8BrNO2S/c1-4(5)3-6-9(2,7)8/h6H,1,3H2,2H3 |
InChI 键 |
DJALIWHBNKIYSN-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)NCC(=C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


